molecular formula C11H21NO3 B1429855 trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester CAS No. 955028-90-7

trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

Cat. No. B1429855
M. Wt: 215.29 g/mol
InChI Key: PSDMSGJMWVMEMV-RKDXNWHRSA-N
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Description

“trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester” is a chemical compound . It is a peptide activator of the ion channel TRPV1 .


Molecular Structure Analysis

The molecular formula of “trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester” is C11H21NO3 . The molecular weight is 215.29 .


Physical And Chemical Properties Analysis

The physical form of this compound is a light yellow liquid .

Scientific Research Applications

  • Synthesis of Antihistamines :Trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is involved in the synthesis of antihistaminic agents. A study demonstrated the synthesis of 4-(N-methoxy-N-methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester, which, through further chemical reactions, yields potent antihistaminic compounds (Maynard et al., 1993).

  • Stereochemistry and Conformational Studies :Research has explored the stereochemistry and conformational properties of derivatives of this compound. A study on the synthesis and stereochemistry of diastereoisomeric 1,3-dimethylpiperidin-4-ols, including related esters, provides insights into configurations and preferred conformations based on chemical characteristics (Casy & Jeffery, 1972).

  • Structural and Synthetic Studies :Investigations into the structure and synthesis of similar piperidine derivatives have been conducted. For instance, studies on the esters of (1,2, 5-trimethyl-4-hydroxy-4-piperedyl)- and phenyl-(1,2, 5-trimethyl-4-hydroxy-4-piperidyl) acetic acids provide valuable information on the synthesis and potential applications of these compounds (Prostakov et al., 1970).

  • Chemical Reactions and Modifications :The compound and its derivatives are used in various chemical reactions and modifications. Research on the preparation of dihydro-, tetrahydro- and hexahydro-chelidamic-acid derivatives, including the compound , has contributed to the understanding of synthesizing and modifying such compounds for different applications (Hermann & Dreiding, 1976).

  • Medicinal Chemistry Applications :In the field of medicinal chemistry, the compound has been explored for its potential in synthesizing various pharmacologically active molecules. For instance, studies on the stereoselective inhibition of muscarinic receptor subtypes by related stereochemical compounds illustrate the role of such compounds in the development of new drugs (Barbier et al., 1995).

properties

IUPAC Name

tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-7-12(6-5-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDMSGJMWVMEMV-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CC[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4-Hydroxy-3-methyl-1-piperidinecarboxylic acid 1,1-dimethylethyl ester

CAS RN

955028-90-7
Record name rac-tert-butyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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